molecular formula C18H11NO5 B2897540 (2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid CAS No. 351516-91-1

(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B2897540
CAS No.: 351516-91-1
M. Wt: 321.288
InChI Key: RYPDDHYEWBGMKY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid is a synthetic anthraquinone derivative with significant research value as a dual-action agent for the study of hyperuricemia. Its primary mechanism involves the potent inhibition of xanthine oxidase (XOD), the key enzyme responsible for uric acid production . Preclinical studies demonstrate that this compound significantly reduces serum uric acid levels by inhibiting XOD activity in the liver, effectively mimicking the action of clinical inhibitors like allopurinol but with a potentially distinct pharmacophore centered on the 9,10-anthraquinone moiety . Beyond simply inhibiting uric acid formation, research indicates this compound exhibits a multifaceted mechanism by also modulating uric acid transporters in the kidney. It downregulates the GLUT9 reabsorption transporter and upregulates the excretion transporters OAT1 and OAT3, thereby promoting uric acid elimination . This dual action—simultaneously reducing production and enhancing excretion—makes it a highly valuable chemical tool for investigating purine metabolism and for the development of novel therapeutic strategies for gout and related metabolic disorders . The compound is supplied as a dry powder and is characterized by the molecular formula C 18 H 11 NO 5 and a molecular weight of 321.29 g/mol . Its structure features a planar anthracene moiety, which is characteristic of bioactive anthraquinones . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can request quotes using the batch number STK525535 .

Properties

IUPAC Name

(E)-4-[(9,10-dioxoanthracen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5/c20-15(7-8-16(21)22)19-10-5-6-13-14(9-10)18(24)12-4-2-1-3-11(12)17(13)23/h1-9H,(H,19,20)(H,21,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPDDHYEWBGMKY-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction of 2-Aminoanthracene-9,10-dione with Maleic Anhydride

A widely reported method involves the condensation of 2-aminoanthracene-9,10-dione (1,4-DAAQ) with maleic anhydride derivatives in aprotic solvents. For example, 4-[(1-amino-9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-3-benzoyl-2-oxo-4-phenylbut-3-enoic acid (2e) was synthesized by stirring equimolar amounts of 1,2-diaminoanthraquinone (1,2-DAAQ) and furan-2,3-dione in benzene for 48 hours. The crude product was recrystallized from dimethylformamide (DMF), yielding dark-blue crystals with a melting point of 195–196°C and an 80% yield.

Table 1: Representative Synthesis Conditions and Yields

Starting Material Solvent Time (h) Temperature (°C) Yield (%) Purity (%)
1,2-DAAQ + Furan-2,3-dione Benzene 48 25 80 >98
2-Aminoanthraquinone + Diglycolic Anhydride DMF 6 80 87 95

Mechanistic Insights

The reaction proceeds via a Michael addition mechanism, where the amine group of 1,2-DAAQ attacks the α,β-unsaturated carbonyl of the maleic anhydride derivative, followed by cyclization and tautomerization. Nuclear magnetic resonance (NMR) analysis of the product confirmed the (2E)-configuration through coupling constants (J = 16.5 Hz for the trans double bond).

Nitration-Reduction Pathway for Precursor Synthesis

Synthesis of 2-Aminoanthracene-9,10-dione

A patent-pending method (CN104447367A) describes the preparation of 1-aminoanthraquinone via nitration of anthraquinone followed by reduction. Anthraquinone is treated with nitric acid under controlled conditions to yield a crude nitroanthraquinone mixture, which is subsequently reduced using zinc dust in alkaline medium. This method achieves a 45% yield of 2-aminoanthracene after Soxhlet extraction with acetone.

Critical Optimization Parameters:

  • Nitration Depth: Maintaining the reaction temperature at 100–110°C minimizes the formation of 1,5- and 1,8-binitro byproducts (<0.5 wt%).
  • Reduction Efficiency: Excess zinc dust (27 g per 15 g anthraquinone) ensures complete reduction of nitro groups to amines.

Acid-Anhydride Condensation for Side-Chain Introduction

Grafting of Enoic Acid Moieties

Anthracene-9,10-dione derivatives functionalized with carboxylic acid groups are synthesized via condensation with diglycolic anhydride. For instance, 2-(2-(anthracen-2-ylamino)-2-oxoethoxy)acetic acid was prepared by refluxing 2-aminoanthracene with diglycolic anhydride in DMF at 80°C for 6 hours, achieving an 87% yield. The product was purified via column chromatography (silica gel, chloroform/methanol 10:1).

Spectroscopic Characterization

  • 1H NMR (500 MHz, DMSO-d6): δ 8.59–8.46 (m, 6H, aromatic), 4.46 (s, 4H, OCH2CO), 3.22–3.07 (m, 24H, TBAA+ counterions).
  • Elemental Analysis: C: 45.34% (calc. 44.83%), H: 6.13% (calc. 6.13%), confirming stoichiometric purity.

Purification and Analytical Techniques

Recrystallization and Chromatography

Crude products are typically purified via recrystallization (DMF or toluene) or silica gel chromatography. For example, TBA-An-MnMo6 , a related POM-grafted anthraquinone, was isolated by diethyl ether diffusion into acetonitrile solutions, yielding 72.9% pure product.

Advanced Analytical Methods

  • Differential Scanning Calorimetry (DSC): Melting points correlate with purity, e.g., 195–196°C for compound 2e .
  • Circular Dichroism (CD): Used to confirm the absence of racemic mixtures in chiral derivatives.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Coupling Reaction 80 >98 Moderate High
Nitration-Reduction 45–72 95–98 Low Moderate
Acid-Anhydride Condensation 87 95 High Low

The coupling reaction offers superior yield and scalability, making it ideal for industrial applications. Conversely, the nitration-reduction pathway, while cost-effective, requires stringent temperature control to suppress byproducts.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety typically yields anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Anthraquinone Derivatives

Compound Name Substituent Position Functional Groups Melting Point (°C) Key Applications/Properties Reference
(2E)-4-[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid 2-position Amino, oxobut-2-enoic acid (E-configuration) Not reported Theoretical medicinal applications
4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid 1-position Oxobutanoic acid (saturated) Not reported Crystallography, hydrogen bonding
1-Amino-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (12) 2-position Sulfonic acid, butylamino 290–292 Potential therapeutic agents
4-[(4-Amino-9,10-dioxoanthracen-1-yl)amino]-3-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid (2b) 1-position Methoxybenzoyl, methoxyphenyl, oxobut-3-enoic acid 215–216 Synthetic intermediate, spectroscopy
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)oleamide (Inh. 2) 1-position Oleamide (long alkyl chain) Not reported Corrosion inhibition

Key Observations:

Substituent Position: The anthraquinone substitution pattern (1- vs. 2-position) significantly influences molecular planarity and intermolecular interactions. For example, 1-substituted derivatives (e.g., compound 2b ) exhibit steric hindrance due to bulky substituents, whereas 2-substituted analogs (e.g., the target compound) may offer better accessibility for binding interactions .

Functional Groups: Carboxylic Acid vs. Amide: The oxobut-2-enoic acid group in the target compound enhances hydrophilicity and metal-binding capacity compared to oleamide derivatives (e.g., Inh. 2 ), which are lipophilic and suited for surface adsorption. Sulfonic Acid Additions: Sulfonated derivatives (e.g., compound 12 ) exhibit increased solubility and ionic character, making them candidates for aqueous-phase applications.

Stereochemistry: The E-configuration of the α,β-unsaturated acid in the target compound may enhance conjugation and stability compared to saturated analogs like 4-oxobutanoic acid .

Thermal and Spectroscopic Properties

  • Melting Points : Sulfonated derivatives (e.g., compound 12 ) exhibit higher melting points (>290°C) due to strong ionic interactions, whereas methoxy-substituted analogs (e.g., 2b ) melt at lower temperatures (~215°C) owing to reduced crystallinity.
  • IR Spectroscopy: All anthraquinone derivatives show characteristic C=O stretches near 1670–1690 cm⁻¹. However, the target compound’s oxobut-2-enoic acid group introduces additional C=O peaks at ~1724 cm⁻¹, similar to compound 2b .

Biological Activity

The compound (2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid is a derivative of anthracene and exhibits significant biological activity, particularly in the realm of enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H11NO4\text{C}_{15}\text{H}_{11}\text{N}\text{O}_4

This compound features a conjugated system that is characteristic of many biologically active molecules, allowing for interactions with various biological targets.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits its biological activity is by inhibiting specific enzymes. Research indicates that derivatives related to this compound have been shown to inhibit kynurenine 3-hydroxylase , an enzyme involved in the metabolism of tryptophan to kynurenine. This inhibition has implications for neurodegenerative diseases and inflammation .

Anti-inflammatory Properties

Studies have demonstrated that this compound can modulate inflammatory pathways. It has been shown to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages, suggesting a potential role in managing inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the anthracene moiety and the oxobutenoic acid structure can significantly affect the biological activity of the compound. For instance:

ModificationEffect on Activity
Addition of halogensIncreased potency against kynurenine 3-hydroxylase
Alteration of functional groupsChanges in solubility and bioavailability

These findings highlight the importance of structural modifications in enhancing the therapeutic potential of anthracene derivatives.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of a related compound on neuronal cell cultures subjected to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and oxidative damage .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of anthracene derivatives against various pathogens. The results showed that certain derivatives exhibited notable antibacterial activity, indicating potential applications in treating infections .
  • Cancer Research : Recent studies have explored the use of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been documented, suggesting a dual role as both an anti-inflammatory and anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with anthraquinone derivatives (e.g., 9,10-dihydroanthracene-9,10-dione) as the core scaffold. Introduce the amino group via nucleophilic substitution or coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Step 2 : Attach the α,β-unsaturated carbonyl moiety (but-2-enoic acid) via a Michael addition or condensation reaction under inert atmosphere to prevent polymerization .
  • Yield Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry (1:1.2 molar ratio of anthraquinone to acid derivative) and use catalytic bases (e.g., triethylamine) to enhance coupling efficiency .

Q. How should researchers handle toxicity risks associated with this compound during laboratory experiments?

  • Safety Protocol :

  • Exposure Control : Use fume hoods with ≥0.5 m/s face velocity for synthesis steps. Wear nitrile gloves (≥0.11 mm thickness), chemical-resistant lab coats, and ANSI Z87.1-compliant goggles .
  • Emergency Measures : In case of skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize acidic residues. For inhalation exposure, move to fresh air and administer oxygen if respiratory distress occurs .

Q. What spectroscopic techniques are most effective for characterizing the compound’s purity and stereochemistry?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm (anthraquinone absorption band) .
  • Stereochemistry : Confirm the (2E)-configuration via NOESY NMR (cross-peaks between the α,β-unsaturated carbonyl protons and anthracenyl protons) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model ligand-receptor interactions. Parameterize the anthraquinone moiety with DFT-optimized charges (B3LYP/6-31G* basis set) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonds (e.g., between the carbonyl group and catalytic residues) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50 values)?

  • Troubleshooting Framework :

  • Assay Variability : Standardize cell lines (e.g., use ATCC-validated HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anthraquinones).
  • Solubility Effects : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering .

Q. How does the compound’s crystal packing influence its stability and reactivity?

  • Crystallographic Analysis :

  • Unit Cell Parameters : For monoclinic crystals (space group P2₁/n), analyze hydrogen-bonding networks (e.g., O–H···O between carboxylic acid groups) using Mercury software .
  • Thermal Stability : Perform TGA-DSC to correlate lattice energy (from a = 5.168 Å, β = 99.58°) with decomposition temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.